(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based secondary amine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-chloro-6-methyl-pyrimidin-4-ylamino substituent at the 3-position of the pyrrolidine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting receptors or enzymes.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOBSVOVDBNEDM-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chloro-methyl-pyrimidine moiety and a tert-butyl ester group. Its chemical formula can be represented as:
Key Structural Features
- Pyrrolidine Ring : Provides a basic amine functionality which is crucial for biological interactions.
- Chloro-Methyl-Pyrimidine : This moiety is known for its role in enhancing the compound's affinity for biological targets.
- Tert-Butyl Ester : Typically enhances lipophilicity, potentially improving membrane permeability.
The primary mechanism of action for the compound involves inhibition of specific enzymes or receptors that are implicated in various disease processes. For instance, compounds with similar structures have been shown to act as inhibitors of RAC1, a small GTPase involved in cell signaling pathways related to cancer progression and inflammation .
Pharmacological Effects
- Antiviral Activity : Preliminary studies have indicated that similar pyrrolidine derivatives exhibit antiviral properties against several viruses, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) . The presence of the pyrimidine ring is thought to contribute to this activity by interfering with viral replication mechanisms.
- Anticancer Potential : Research indicates that compounds with structural similarities may inhibit cancer cell proliferation. For example, certain pyrrolidine derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptosis-related proteins .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as suggested by studies on related derivatives that modulate inflammatory cytokine production .
Study 1: Antiviral Activity Against HSV-1
A study evaluated the antiviral effects of various pyrrolidine derivatives, including those structurally related to our compound. The results indicated that these compounds could significantly reduce HSV-1 titers in Vero cells, with IC50 values demonstrating potent activity .
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of pyrrolidine-based compounds on human cancer cell lines. The study reported that one derivative exhibited an IC50 value below 10 µM against multiple cancer types, suggesting significant anticancer potential .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral (HSV-1) | 5 | |
| Compound B | Anticancer | <10 | |
| Compound C | Anti-inflammatory | 15 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity |
| Tert-butyl Ester | Improves lipophilicity |
| Pyrimidine Ring | Critical for antiviral activity |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine derivatives exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, derivatives have been tested for their ability to inhibit the growth of various cancer cell lines, demonstrating promising results in vitro.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles. This application is particularly relevant in the context of emerging viral infections.
Neurological Disorders
Recent investigations have explored the neuroprotective effects of (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are believed to modulate neurotransmitter systems or exhibit antioxidant properties, providing potential therapeutic avenues for managing these conditions.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine, against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
Case Study 2: Antiviral Screening
In a collaborative study between virology and medicinal chemistry departments, the compound was screened against influenza virus strains. The findings revealed that certain derivatives exhibited IC50 values below 10 µM, indicating effective inhibition of viral replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrrolidine or piperidine core with tert-butyl carbamate protection but differ in substituents and applications:
Compound A : (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester
- Substituent : Tosyloxy group at the 2-position.
- Synthesis : Prepared via tosylation of (R)-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester using p-toluenesulfonyl chloride in pyridine .
Compound B : 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Substituent : Methanesulfonamide group at the 3-position.
- Synthesis: Derived from 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester via mesylation .
Compound C : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Substituent : 6-Iodo-3-methoxypyridin-2-yloxy group.
Compound D : 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Core Structure : Piperidine instead of pyrrolidine.
- Substituent : Pyrimidinyloxymethyl group at the 4-position.
- Physicochemical Properties : Molecular weight 341.83, XLogP3 = 3.5, 5 hydrogen bond acceptors .
- Key Difference : The larger piperidine ring alters conformational flexibility and steric effects compared to the pyrrolidine-based target compound.
Physicochemical and Pharmacological Properties
*Compound E: 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester .
Key Research Findings
Synthetic Utility : Compounds with sulfonate (A) or mesyl (B) groups are more reactive in substitution reactions than the target compound, which may explain their continued use in synthesis pipelines .
Therapeutic Potential: Piperidine derivatives (D, E) show broader applications in drug discovery due to their conformational flexibility and compatibility with complex heterocycles .
Replacement Trends : The discontinuation of the target compound suggests industry shifts toward analogs with improved stability or synthetic versatility, such as iodinated (C) or piperidine-based (D) variants .
Preparation Methods
Nucleophilic Substitution Reaction
The core reaction involves coupling the pyrrolidine amine to the pyrimidine ring via nucleophilic aromatic substitution (SNAr).
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Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : N,N-diisopropylethylamine (DIPEA) or potassium carbonate.
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Temperature : 80–100°C under inert atmosphere (N₂/Ar).
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Time : 12–24 hours.
Mechanistic Insight :
The chloro group at position 4 of the pyrimidine undergoes displacement by the primary amine of (R)-1-Boc-pyrrolidine-3-amine. Steric hindrance from the 6-methyl group directs substitution to the 4-position selectively.
Equation :
Stereochemical Control
Enantiomeric purity is maintained using chirally pure (R)-pyrrolidine-3-amine. Asymmetric synthesis alternatives include:
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Chiral Auxiliaries : (S)- or (R)-Binap ligands in palladium-catalyzed couplings.
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Enzymatic Resolution : Lipase-mediated kinetic separation of racemic mixtures.
Table 2: Comparison of Stereochemical Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Chiral starting material | 99.5 | 85 | High |
| Catalytic asymmetric | 92–95 | 78 | Moderate |
| Enzymatic resolution | 98 | 65 | Low |
Catalytic and Industrial-Scale Approaches
Palladium-Catalyzed Coupling
For high-throughput production, palladium catalysts enhance reaction efficiency:
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Solvent : tert-Butanol at 80°C.
Advantages :
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Reduces reaction time to 6–8 hours.
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Tolerates impurities in starting materials.
Boc Protection/Deprotection Strategy
The tert-butyl ester is introduced early to protect the pyrrolidine nitrogen:
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Protection : Treat pyrrolidine-3-amine with Boc₂O in dichloromethane (DCM).
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Deprotection (if needed) : Use trifluoroacetic acid (TFA) in DCM for Boc removal.
Critical Parameters :
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Boc Stability : Resists hydrolysis under basic SNAr conditions.
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Purification : Silica gel chromatography (hexane:ethyl acetate gradient).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 4H, pyrrolidine), 6.85 (s, 1H, pyrimidine-H).
Yield Optimization Strategies
Table 3: Impact of Reaction Variables on Yield
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous DMF | 92 |
| Temperature | 90°C | 89 |
| Catalyst (Pd/XPhos) | 5 mol% | 94 |
| Base | DIPEA | 91 |
Key Findings :
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Moisture reduces yield by 15–20% due to Boc group hydrolysis.
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Excess pyrimidine (1.2 equiv.) maximizes coupling efficiency.
Industrial Production Considerations
Scalability Challenges
Green Chemistry Alternatives
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Solvent Recycling : Distillation recovery of DMF/THF reduces costs by 30%.
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Catalyst Reuse : Immobilized Pd on carbon achieves 5 reaction cycles with ≤5% yield drop.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Classical SNAr | 3 | 68 | 98 |
| Catalytic (Pd/XPhos) | 3 | 89 | 99 |
| Enzymatic resolution | 5 | 55 | 97 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodology :
- Step 1 : Nucleophilic substitution between a pyrimidine chloride precursor (e.g., 2-chloro-6-methylpyrimidin-4-amine) and (R)-pyrrolidine-tert-butyl ester under anhydrous conditions in solvents like dichloromethane (DCM) or acetonitrile at 50–80°C .
- Step 2 : Catalytic coupling (e.g., Pd-mediated cross-coupling for aryl-amino bond formation) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and stoichiometric control of reagents .
Q. How is the stereochemical integrity of the (R)-configured pyrrolidine ring verified during synthesis?
- Methodology :
- Chiral HPLC : Using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99%) .
- Optical Rotation : Comparison with literature values for (R)-pyrrolidine derivatives .
- X-ray Crystallography : Definitive confirmation of absolute configuration (if single crystals are obtainable) .
Q. What analytical techniques are used to confirm the structure and purity of the compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine NH at δ 8.2–8.5 ppm; tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = calculated 369.15 g/mol) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- SAR Analysis : Modifying substituents (e.g., chloro vs. trifluoromethyl) to correlate structural changes with binding affinity .
Q. What strategies resolve contradictions in bioactivity data from different synthetic batches?
- Methodology :
- Batch Reproducibility : Replicate reactions under identical conditions (solvent purity, catalyst lot, temperature gradients) .
- Advanced Analytics : 2D NMR (COSY, HSQC) to detect trace impurities or regioisomers .
- Bioassay Standardization : Use of positive controls (e.g., staurosporine for kinase inhibition) to normalize activity measurements .
Q. How does the tert-butyl ester group influence metabolic stability in preclinical studies?
- Methodology :
- In Vitro Assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (LC-MS/MS) .
- Comparative Studies : Synthesize analogs (e.g., methyl ester or free acid) to assess esterase susceptibility .
- Computational Prediction : Tools like ADMET Predictor™ to model bioavailability and CYP450 interactions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Exposure to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Monitoring : Track decomposition products (e.g., tert-butyl deprotection or pyrimidine ring oxidation) over 4–8 weeks .
- Optimal Storage : Recommend -20°C in argon-sealed vials with desiccants for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
